molecular formula C6H12N2S4Zn B1684391 Ziram CAS No. 137-30-4

Ziram

Cat. No.: B1684391
CAS No.: 137-30-4
M. Wt: 305.8 g/mol
InChI Key: DUBNHZYBDBBJHD-UHFFFAOYSA-L
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Mechanism of Action

Target of Action

Ziram, a zinc dithiocarbamate, primarily targets the nervous system, liver, and thyroid . It also interacts with α-synuclein, a protein that regulates dopamine release . By increasing the α-synuclein level, this compound selectively causes dopamine-mediated cell damage .

Mode of Action

This compound inhibits the ubiquitin E1 ligase of proteasomes, leading to dopamine-mediated cell damage . It also affects the functions and polarization of human monocyte-derived macrophages . At certain concentrations, this compound can increase phagocytosis, inhibit oxidative bursts triggered by zymosan, and reduce the production of pro-inflammatory cytokines/chemokines induced by LPS .

Biochemical Pathways

This compound’s interaction with its targets leads to changes in several biochemical pathways. It induces the expression of several antioxidant genes such as HMOX1, SOD2, and catalase, suggesting the induction of oxidative stress . This oxidative stress could be involved in the increase in late apoptosis induced by this compound . This compound also modulates macrophages to an M2-like anti-inflammatory phenotype, which is often associated with various diseases .

Pharmacokinetics

It is known that this compound has a low aqueous solubility and is quite volatile .

Result of Action

This compound’s action results in several molecular and cellular effects. It can cause inflammation, hyperplasia, and necrosis in the larynx . It can also lead to changes in blood parameters, biochemical parameters, and increased liver and thyroid weights . This compound has been found to have sensitizing effects on the skin of guinea pigs .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. The stability of this compound is dependent on the pH . At 25°C, the time required for half of the substance to decompose is 10.4 minutes at a pH of 5, 17.7 hours at a pH of 7, and 6.3 days at a pH of 9 . It is also known that this compound is moderately toxic to mammals and is considered to be mutagenic and a recognized irritant . It is highly toxic to birds, fish, and aquatic invertebrates, and moderately toxic to algae, honeybees, and earthworms .

Biochemical Analysis

Biochemical Properties

Ziram plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to increase zymosan phagocytosis at a concentration of 0.01 μmol.L−1 . At a concentration of 10 μmol.L−1, this compound completely inhibits this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound at 10 μmol.L−1 inhibits the gene expression of M2 markers (CD36, CD163) and induces gene expression of other M2 markers CD209, CD11b, and CD16 .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For example, this compound and disulfiram at 0.01 μmol.L−1 increased zymosan phagocytosis. In contrast, this compound at 10 μmol.L−1 completely inhibited this phagocytic process, the oxidative burst triggered by zymosan, and the production of TNF-α, IL-1β, IL-6, and CCL2 triggered by LPS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ziram is synthesized by treating zinc salts with dimethyldithiocarbamate. The reaction can be represented as follows: [ 2 (CH_3)_2NCS_2^- + Zn^{2+} \rightarrow Zn((CH_3)_2NCS_2)_2 ] This reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the product .

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc sulfate with sodium dimethyldithiocarbamate in water. The reaction mixture is then filtered, and the solid product is washed and dried to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: Ziram undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, zinc salts, and substituted dithiocarbamates .

Scientific Research Applications

Comparison with Similar Compounds

Ziram belongs to the class of dithiocarbamate fungicides, which includes compounds such as:

Uniqueness of this compound: this compound is unique due to its dual role as both a fungicide and an industrial additive.

Properties

CAS No.

137-30-4

Molecular Formula

C6H12N2S4Zn

Molecular Weight

305.8 g/mol

IUPAC Name

zinc;N,N-dimethylcarbamodithioate

InChI

InChI=1S/2C3H7NS2.Zn/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2

InChI Key

DUBNHZYBDBBJHD-UHFFFAOYSA-L

impurities

In Japan ... technical grade ... /contains/ less than 0.5% water, 0.4-0.5% sodium chloride & 1.0-1.1% other impurities (mostly zinc methyldithiocarbamate).

SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]

Canonical SMILES

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]

Appearance

Solid powder

Color/Form

Crystals from hot chloroform + alcohol
White when pure
Colorless powder
Crystalline white solid

density

1.66 at 77 °F (NTP, 1992)
1.66 @ 25 °C referred to water at 4 °C
1.7 g/cm³

flash_point

200 °F (NTP, 1992)

melting_point

482 °F (NTP, 1992)
246 °C
240-250 °C

Key on ui other cas no.

137-30-4

physical_description

Ziram is an odorless white powder. (NTP, 1992)
DryPowder
WHITE POWDER.
Odorless white powder.

Pictograms

Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

Biological activity of Mezene remains practically unvaried for 2 yr under environmental conditions, provided stored as directed.

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
Soluble in carbon disulfide, chloroform, dilute alkalies, and concentrated HCl.
In alcohol: less than 0.2 g/100 ml @ 25 °C;  in acetone: less than 0.5 g/100 ml @ 25 °C;  in benzene: less than 0.5 g/100 ml @ 25 °C;  in carbon tetrachloride: less than 0.2 g/100 ml @ 25 °C;  in ether: less than 0.2 g/100 ml @ 25 °C;  in naphtha: 0.5 g/100 ml @ 25 °C. sol in diluted caustic soln.
Soluble in alkali.
In water, 65 mg/l @ 25 °C
Solubility in water: very poo

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cuman L
Dimethyldithiocarbamate, Zinc
Fuklasin
Milbam
Zerlate
Zinc Dimethyldithiocarbamate
Ziram

vapor_pressure

Negligible (NTP, 1992)
7.5X10-9 mm Hg @ 0 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium dimethyl dithiocarbamate (75.2 g, 0.66 mole) is dissolved in 100 ml H2O. A ZnCl2 solution (45.4 g, 0.33 mole dissolved in 300 ml H2O) is added to the sodium dimethyl dithiocarbamate solution. Immediately, a white precipitate forms which is filtered and dried to give a quantitative yield of zinc dimethyl dithiocarbamate.
Quantity
75.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
zinc dimethyl dithiocarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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